Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane
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Overview
Description
Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane is a research chemical with the empirical formula C18H36F2O3Sn . It has a molecular weight of 457.18 . This compound is a solid and is considered an organotin reagent .
Molecular Structure Analysis
The SMILES string of this compound isCCCC [Sn] (CCCC) (CCCC)C (\\OCOCCOC)=C (\\F)F
. This indicates that the compound contains a tin atom (Sn) bonded to three butyl groups (CCCC) and a 2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl group . Physical And Chemical Properties Analysis
Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane is a solid . The compound’s flash point is not applicable .Scientific Research Applications
Synthesis and Chemical Reactions Organotin compounds like tributylstannyl derivatives are significant in organic synthesis. A notable compound, tributyl[(methoxymethoxy)methyl]stannane, has been utilized as a hydroxymethyl anion equivalent, serving as an intermediate in various chemical reactions (Danheiser et al., 2003). Furthermore, dibutyl(trifluoromethanesulfoxy)stannane is valued for its role in highly diastereoselective homolytic hydrostannylation of allyl and homoallyl alcohols (Miura, Wang, & Hosomi, 2005).
Reagent in Heterocyclic Compound Synthesis Tributyl(3,3,3-trifluoro-1-propynyl)stannane has been synthesized for use in the 1,3-dipolar cycloaddition with various diazo compounds, yielding heterocyclic compounds like (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole. These heterocycles serve as useful building blocks for introducing functional groups such as aryl groups or iodine (Hanamoto, Hakoshima, & Egashira, 2004).
Polymer Synthesis Compounds like (E)-(1,2-difluoro-1,2-ethenediyl)bis(tributylstannane) are used in Stille cross-coupling reactions to synthesize poly(arylenevinylene) polymers. These polymers, bearing fluorinated vinylene units, exhibit high molecular weights and altered optical properties, shifting the emission towards the blue region of the visible spectrum, indicating applications in material science and possibly electronics (Babudri et al., 2008).
Catalysis and Synthesis Stannane-mediated radical chain reactions catalyzed by benzeneselenol are an area of development. These catalytic sequences, involving tributyltin hydride, find applications in preventing radical rearrangement reactions and trapping certain radicals, offering a pathway to synthesize complex organic molecules (Crich, Grant, Krishnamurthy, & Patel, 2007).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, and STOT RE 1 . It has several hazard statements, including H301, H312, H315, H319, H360FD, H372, and H410 . Precautionary statements include P202, P273, P280, P301 + P310, P302 + P352 + P312, and P305 + P351 + P338 .
properties
IUPAC Name |
tributyl-[2,2-difluoro-1-(2-methoxyethoxymethoxy)ethenyl]stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2O3.3C4H9.Sn/c1-9-2-3-10-5-11-4-6(7)8;3*1-3-4-2;/h2-3,5H2,1H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPNENOKZRGFAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C(F)F)OCOCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36F2O3Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461813 |
Source
|
Record name | 9,9-Dibutyl-8-(difluoromethylidene)-2,5,7-trioxa-9-stannatridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
170941-63-6 |
Source
|
Record name | 9,9-Dibutyl-8-(difluoromethylidene)-2,5,7-trioxa-9-stannatridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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